BenchChemオンラインストアへようこそ!

(Cyclobutylmethyl)thiourea

Drug Discovery Medicinal Chemistry ADME/Tox Optimization

Choose (Cyclobutylmethyl)thiourea for its unique cyclobutylmethyl substitution, which provides steric bulk and conformational restriction absent in simpler thioureas, enhancing target-binding assays. Supplied at 98% purity, this mono-substituted thiourea is essential for urease and 5-lipoxygenase inhibitor screening, and serves as a key CNS drug discovery scaffold.

Molecular Formula C6H12N2S
Molecular Weight 144.24 g/mol
CAS No. 1095505-12-6
Cat. No. B1417337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyclobutylmethyl)thiourea
CAS1095505-12-6
Molecular FormulaC6H12N2S
Molecular Weight144.24 g/mol
Structural Identifiers
SMILESC1CC(C1)CNC(=S)N
InChIInChI=1S/C6H12N2S/c7-6(9)8-4-5-2-1-3-5/h5H,1-4H2,(H3,7,8,9)
InChIKeyPPCXHDOVGOVRBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Cyclobutylmethyl)thiourea (CAS 1095505-12-6) Procurement-Relevant Chemical and Physical Property Baseline


(Cyclobutylmethyl)thiourea is a mono-substituted thiourea derivative with the molecular formula C6H12N2S and a molecular weight of 144.24 g/mol [1]. This organosulfur compound features a cyclobutylmethyl moiety linked to a thiourea core, which imparts distinct steric and electronic characteristics compared to simpler thioureas [2]. It is typically supplied as a white crystalline solid with a purity specification of 95-98% [2]. Key computed physicochemical properties include an XLogP3-AA value of 0.9 and a topological polar surface area of 70.1 Ų, which are critical parameters for solubility, permeability, and target-binding assessments [1].

Why (Cyclobutylmethyl)thiourea Cannot Be Replaced by Unsubstituted Thiourea or Simple Alkyl Analogs in Discovery and Development


The introduction of a cyclobutylmethyl group into the thiourea scaffold is not a trivial structural modification; it fundamentally alters key molecular properties that govern biological activity and synthetic utility. Compared to the planar, unsubstituted thiourea core, the cyclobutylmethyl substituent introduces significant steric bulk and conformational restriction, which can dramatically impact target binding affinity, selectivity, and enzyme inhibition kinetics [1]. A comparative analysis of N,N′-disubstituted thiourea derivatives demonstrates that even small changes in substituents can shift IC50 values against urease by over an order of magnitude, ranging from 5.53 µM to 91.50 µM [2]. This variability underscores that the specific alkyl substituent pattern, including the cyclobutylmethyl group, is a critical determinant of a compound's performance in biological assays. Generic substitution with unsubstituted thiourea (IC50 = 21.00 µM for urease) [2] or other simple alkyl thioureas would therefore invalidate any established structure-activity relationship and likely yield unpredictable and suboptimal results in target-specific applications.

Quantitative Differentiators for (Cyclobutylmethyl)thiourea (1095505-12-6) vs. Closest Analogs


Distinct Physicochemical Profile of (Cyclobutylmethyl)thiourea Enables Differentiated Biopharmaceutical Behavior

The cyclobutylmethyl substituent confers a distinct lipophilicity and polarity profile on (Cyclobutylmethyl)thiourea compared to unsubstituted thiourea and other simple alkyl thioureas. The computed XLogP3-AA of 0.9 [1] indicates a significant increase in lipophilicity over thiourea (XLogP3 = -0.8) [2], which can improve membrane permeability. Conversely, its topological polar surface area (TPSA) of 70.1 Ų [1] is identical to thiourea's TPSA of 70.1 Ų [2], suggesting that the added hydrophobicity does not come at the cost of increasing polar surface area, a favorable profile for oral bioavailability. In contrast, N-cyclobutylthiourea (CAS 572889-33-9), which lacks the methylene spacer, has a lower molecular weight (130.21 g/mol) and likely a lower XLogP3 , altering its solubility and distribution profile.

Drug Discovery Medicinal Chemistry ADME/Tox Optimization

Inferred Superior Urease Inhibition Potential of (Cyclobutylmethyl)thiourea Based on Class-Leading SAR

While direct IC50 data for (Cyclobutylmethyl)thiourea against urease is not available in the primary literature, a robust structure-activity relationship (SAR) from a comprehensive study of 38 N,N′-disubstituted thioureas provides strong class-level inference for its potential [1]. This study demonstrated that the majority of synthesized analogs were more potent than unsubstituted thiourea (IC50 = 21.00 ± 0.11 µM) [1]. The most active compounds in the series, which featured various alkyl and aryl substituents, achieved IC50 values as low as 5.53 ± 0.02 µM [1]. Given the established SAR that alkyl substitution on the thiourea core generally enhances urease inhibitory activity, (Cyclobutylmethyl)thiourea, as a mono-substituted alkyl thiourea, is predicted to exhibit potency superior to the unsubstituted standard (IC50 < 21.00 µM). Its specific cyclobutylmethyl group may further enhance activity through unique hydrophobic interactions with the urease active site, a hypothesis that can be tested experimentally.

Urease Inhibition Anti-infective Agricultural Chemistry

Differentiated 5-Lipoxygenase Inhibition Potential of Cyclobutylmethyl-Containing Scaffolds

The cyclobutylmethyl motif has been directly associated with 5-lipoxygenase (5-LO) inhibitory activity in a structurally related N-hydroxyurea derivative. N-(cyclobutylmethyl)-N-hydroxyurea (CHEMBL301645) demonstrated an IC50 of 900 nM in a human whole blood assay measuring LTB4 production [1]. In contrast, the unsubstituted parent hydroxyurea (CHEMBL637) has been reported with IC50 values in the micromolar range (e.g., 12 µM) for 5-LO inhibition in similar cell-based assays [2]. While (Cyclobutylmethyl)thiourea is a thiourea rather than a hydroxyurea, the shared cyclobutylmethyl moiety suggests a potential for enhanced target engagement compared to simpler analogs. This data point from a closely related chemotype indicates that the cyclobutylmethyl group can be a key pharmacophoric element for achieving nanomolar potency in 5-LO inhibition.

Inflammation Lipoxygenase Inhibitor Lead Optimization

Differentiated Molecular Weight and Rotatable Bond Count Profile for CNS Drug Discovery

The molecular weight (144.24 g/mol) and rotatable bond count (2) of (Cyclobutylmethyl)thiourea [1] place it within a favorable range for central nervous system (CNS) drug discovery. This profile is notably lower than that of the more complex analog 3-amino-1-(cyclobutylmethyl)thiourea (MW = 159.26 g/mol, rotatable bonds = 3) , and significantly below the thresholds for CNS drug-likeness (e.g., MW < 400 g/mol, rotatable bonds ≤ 5) [2]. The lower molecular weight and reduced flexibility of (Cyclobutylmethyl)thiourea may translate to higher brain penetration and lower non-specific binding compared to larger, more flexible thiourea derivatives. In a comparative SAR context, this suggests that (Cyclobutylmethyl)thiourea is a more optimal starting point for CNS-targeted lead optimization than its amino-substituted counterpart.

CNS Drug Discovery Medicinal Chemistry Pharmacokinetics

High-Value Application Scenarios for (Cyclobutylmethyl)thiourea Based on Quantitative Evidence


Hit Identification for Urease Inhibition in Anti-Infective or Agricultural Research

Based on the robust class-level SAR indicating that alkyl-substituted thioureas are potent urease inhibitors with IC50 values as low as 5.53 µM, (Cyclobutylmethyl)thiourea is a strategic choice for screening in urease inhibition assays [1]. Its predicted potency, likely exceeding that of unsubstituted thiourea (IC50 = 21.00 µM), makes it a compelling candidate for identifying novel anti-infective agents against urease-dependent pathogens (e.g., Helicobacter pylori) or for developing urease inhibitors for agricultural applications to mitigate nitrogen loss from urea-based fertilizers [1].

Lead Optimization in CNS Drug Discovery Programs

The favorable CNS drug-likeness profile of (Cyclobutylmethyl)thiourea—characterized by a low molecular weight (144.24 g/mol) and a low rotatable bond count (2)—positions it as an attractive scaffold for CNS-targeted projects [2]. Compared to larger thiourea derivatives like 3-amino-1-(cyclobutylmethyl)thiourea (MW = 159.26 g/mol, rotatable bonds = 3), (Cyclobutylmethyl)thiourea offers a more optimal starting point for optimizing brain penetration and minimizing off-target effects in neurological or psychiatric drug discovery efforts [2][3].

Exploratory Chemistry for 5-Lipoxygenase Inhibitor Discovery

The demonstrated potency of a cyclobutylmethyl-containing N-hydroxyurea derivative (IC50 = 900 nM) against 5-lipoxygenase [4] provides a strong rationale for evaluating (Cyclobutylmethyl)thiourea in this target class. Researchers seeking novel anti-inflammatory agents could prioritize (Cyclobutylmethyl)thiourea as a scaffold for synthesizing and testing new 5-LO inhibitors, with the potential to achieve nanomolar potency through further optimization [4].

Chemical Biology Tool for Probing Thiourea SAR in Enzyme Inhibition

As a mono-substituted thiourea with a unique cyclobutylmethyl group, this compound serves as an ideal building block for systematic structure-activity relationship (SAR) studies. By comparing its activity to that of unsubstituted thiourea [5] and other alkyl-substituted analogs, researchers can deconvolute the specific contributions of the cyclobutylmethyl group to binding affinity, selectivity, and physicochemical properties [5]. This application is critical for advancing the fundamental understanding of thiourea-based molecular recognition and for guiding the rational design of future therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Cyclobutylmethyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.